![molecular formula C19H21OP B11726434 [(Hepta-2,4-dien-1-yl)(phenyl)phosphoroso]benzene](/img/structure/B11726434.png)
[(Hepta-2,4-dien-1-yl)(phenyl)phosphoroso]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Hepta-2,4-dien-1-yl)(phenyl)phosphoroso]benzene is an organophosphorus compound characterized by the presence of a phosphoroso group attached to a hepta-2,4-dien-1-yl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Hepta-2,4-dien-1-yl)(phenyl)phosphoroso]benzene typically involves the reaction of hepta-2,4-dien-1-yl halides with phenylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include steps such as distillation or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[(Hepta-2,4-dien-1-yl)(phenyl)phosphoroso]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoroso group to a phosphine group.
Substitution: The compound can participate in substitution reactions where the hepta-2,4-dien-1-yl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions may produce a variety of substituted phosphoroso compounds.
Scientific Research Applications
[(Hepta-2,4-dien-1-yl)(phenyl)phosphoroso]benzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [(Hepta-2,4-dien-1-yl)(phenyl)phosphoroso]benzene involves its interaction with molecular targets through its phosphoroso group. The compound can form coordination complexes with metals, which can then participate in catalytic cycles. The pathways involved in its action depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
[(Hepta-2,4-dien-1-yl)(phenyl)phosphine]benzene: Similar structure but with a phosphine group instead of a phosphoroso group.
[(Hepta-2,4-dien-1-yl)(phenyl)phosphine oxide]benzene: Similar structure but with a phosphine oxide group.
Uniqueness
[(Hepta-2,4-dien-1-yl)(phenyl)phosphoroso]benzene is unique due to the presence of the phosphoroso group, which imparts distinct reactivity and coordination properties compared to its phosphine and phosphine oxide analogues. This uniqueness makes it valuable for specific applications in catalysis and material science.
Properties
Molecular Formula |
C19H21OP |
|---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
[hepta-2,4-dienyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C19H21OP/c1-2-3-4-5-12-17-21(20,18-13-8-6-9-14-18)19-15-10-7-11-16-19/h3-16H,2,17H2,1H3 |
InChI Key |
VZPNYAAYIKMMRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC=CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


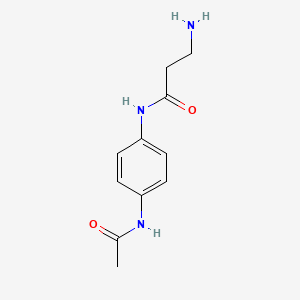
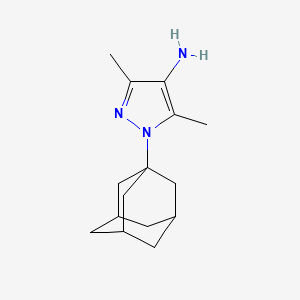

![4-[2-(Phenylmethylidene)hydrazin-1-yl]quinazoline](/img/structure/B11726366.png)

![3-{[1,1'-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide](/img/structure/B11726376.png)

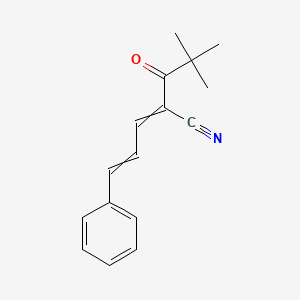

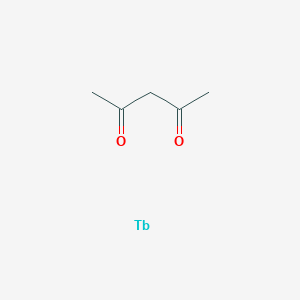
![4,4-Dimethyl-3-oxo-2-[(4-phenylpiperazin-1-yl)methylidene]pentanenitrile](/img/structure/B11726414.png)

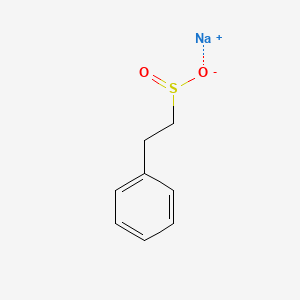
![N'-[(2-fluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11726442.png)
